3-(2,4-Dioxoimidazolidin-1-yl)alanine

Physicochemical Property Hydrophilicity Peptidomimetic Design

3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS 95657-12-8), also known as DAN-3,2,4-imidazole, is a synthetic amino acid derivative where the alanine backbone is substituted with a 2,4-dioxoimidazolidin-1-yl (hydantoin) group. It is classified as a non-proteinogenic amino acid and has a molecular formula of C₆H₉N₃O₄ with a molecular weight of 187.15 g/mol.

Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
CAS No. 95657-12-8
Cat. No. B1225777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxoimidazolidin-1-yl)alanine
CAS95657-12-8
Synonyms3-(2,4-dioxoimidazolidin-1-yl)alanine
DAN-3,2,4-imidazole
Molecular FormulaC6H9N3O4
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1CC(C(=O)O)N
InChIInChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)
InChIKeyUROMBTYUGMWQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: What is 3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS 95657-12-8)?


3-(2,4-Dioxoimidazolidin-1-yl)alanine (CAS 95657-12-8), also known as DAN-3,2,4-imidazole, is a synthetic amino acid derivative where the alanine backbone is substituted with a 2,4-dioxoimidazolidin-1-yl (hydantoin) group [1]. It is classified as a non-proteinogenic amino acid and has a molecular formula of C₆H₉N₃O₄ with a molecular weight of 187.15 g/mol [2]. The compound is a heterocyclic building block with the hydantoin ring potentially imparting increased chemical stability and conformational rigidity compared to standard aliphatic amino acids, making it a candidate for peptidomimetic applications [3][4].

The Case for Specificity: Why Not Any Hydantoin-Alanine Derivative Suffices


Generic substitution of this specific building block is inadvisable due to the critical influence of substitution pattern on both physicochemical properties and conformational behavior. The computed partition coefficient (XLogP3-AA) for 3-(2,4-Dioxoimidazolidin-1-yl)alanine is -4.5 [1]. This extreme hydrophilicity is a direct consequence of the unsubstituted hydantoin ring fused directly to the alanine beta-carbon and is not generalizable to other hydantoin-amino acid conjugates, which often have higher logP values depending on their substituents [2]. Furthermore, the absence of a quaternary carbon at the 5-position of the hydantoin ring, as opposed to analogs like 5,5-dimethylhydantoin, influences the backbone's conformational flexibility, which is a key determinant of its ability to mimic specific secondary structures like alpha-helices or beta-turns [3].

Quantified Differentiation: Evidence for 3-(2,4-Dioxoimidazolidin-1-yl)alanine


Hydrophilicity Profile Comparison: 3-(2,4-Dioxoimidazolidin-1-yl)alanine vs. 5,5-Disubstituted Hydantoins

The compound demonstrates a calculated XLogP3-AA value of -4.5, a quantitative measure of its strong hydrophilicity [1]. This is a distinct physicochemical signature that differentiates it from more lipophilic hydantoin derivatives, such as 5,5-dimethylhydantoin, which is expected to have a higher logP value due to its additional alkyl substituents [2]. This extreme polarity is crucial for designing water-soluble peptidomimetics.

Physicochemical Property Hydrophilicity Peptidomimetic Design

Molecular Topology: Polar Surface Area (PSA) and Hydrogen Bonding Potential

The compound has a predicted Polar Surface Area (PSA) of 116.2 Ų and a computed hydrogen bond donor/acceptor count of 3/5 [1]. Compared to standard alanine (PSA ≈ 63 Ų, HBD/HBA: 2/3), this represents a significant increase in polarity and hydrogen bonding capacity, directly resulting from the hydantoin modification [2]. This altered topology is a key differentiator for predicting oral bioavailability and passive membrane permeability using established rules like Lipinski's Rule of Five.

Drug-likeness Membrane Permeability Bioavailability

Conformational Restriction vs. Linear Precursors: Hydantoin Scaffold Rigidity

Research on structurally related hydantoin-based peptidomimetics demonstrates that the cyclic hydantoin core restricts the conformational freedom of the amino acid backbone, promoting the adoption of specific secondary structures like β-turns and α-helices [1]. While a direct X-ray or NMR structure of this specific compound is not available in the public domain, the class-level evidence indicates that this hydantoin-modified alanine will have a significantly more constrained conformational ensemble compared to its linear analog, N-carbamoyl-alanine.

Conformational Analysis Peptidomimetic Secondary Structure Mimicry

High-Value Application Scenarios for 3-(2,4-Dioxoimidazolidin-1-yl)alanine


Design of Hydrophilic Peptidomimetics

The strongly negative XLogP3-AA of -4.5 indicates this compound is ideal for increasing the aqueous solubility of peptide-like molecules. It should be prioritized over more lipophilic amino acid building blocks when designing peptidomimetics intended for aqueous biological assays or when high water solubility is a desired property of the final compound [1].

Introducing Conformational Constraint into Peptide Chains

Based on the class-level evidence that hydantoin scaffolds restrict backbone flexibility, this compound can be utilized as a turn-inducer or helix-stabilizing element in peptidomimetic design [2]. It is a candidate for replacing flexible amino acid sequences (e.g., Gly-Gly or Ala-Ala) with a more rigid structural motif to potentially enhance binding affinity and metabolic stability.

Reference Standard for Hydantoin-Modified Amino Acid Analysis

With its unambiguous MeSH identifier (C050281) and PubChem CID (3035628), this compound is well-suited as a reference standard in analytical method development (e.g., HPLC, LC-MS) for the detection and quantification of hydantoin-based impurities or metabolites in pharmaceutical research [3][4].

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